Cas no 776281-59-5 (1-((1H-Imidazol-2-yl)methyl)guanidine)
1-((1H-Imidazol-2-yl)methyl)guanidine Chemical and Physical Properties
Names and Identifiers
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- 1-((1H-Imidazol-2-yl)methyl)guanidine
- 2-(1H-imidazol-2-ylmethyl)guanidine
- Guanidine,N-(1H-imidazol-2-ylmethyl)-
- 1-(1H-imidazol-2-ylmethyl)guanidine
- N-[(1H-imidazol-2-yl)methyl]guanidine
- CHEMBL101317
- 776281-59-5
- DTXSID40435216
- BDBM50082309
- BGB28159
- N-(1H-Imidazol-2-ylmethyl)-guanidine
- AKOS013855598
- Guanidine, (1H-imidazol-2-ylmethyl)- (9CI)
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- Inchi: 1S/C5H9N5/c6-5(7)10-3-4-8-1-2-9-4/h1-2H,3H2,(H,8,9)(H4,6,7,10)
- InChI Key: DBBQEGGZLRKENC-UHFFFAOYSA-N
- SMILES: N1C=CN=C1C/N=C(\N)/N
Computed Properties
- Exact Mass: 139.08579531g/mol
- Monoisotopic Mass: 139.08579531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 93.1Ų
Experimental Properties
- Density: 1.512
- Boiling Point: 440.515°C at 760 mmHg
- Flash Point: 220.216°C
- Refractive Index: 1.712
1-((1H-Imidazol-2-yl)methyl)guanidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM186999-1g |
1-((1H-imidazol-2-yl)methyl)guanidine |
776281-59-5 | 95% | 1g |
$580 | 2021-08-05 | |
| Alichem | A069005284-1g |
1-((1H-Imidazol-2-yl)methyl)guanidine |
776281-59-5 | 95% | 1g |
$545.00 | 2023-09-01 | |
| Chemenu | CM186999-1g |
1-((1H-imidazol-2-yl)methyl)guanidine |
776281-59-5 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742486-1g |
N-(1H-Imidazol-2-ylmethyl)guanidine |
776281-59-5 | 98% | 1g |
¥4753.00 | 2024-07-28 |
1-((1H-Imidazol-2-yl)methyl)guanidine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-((1H-Imidazol-2-yl)methyl)guanidine
Research Brief on 1-((1H-Imidazol-2-yl)methyl)guanidine (CAS: 776281-59-5): Recent Advances and Applications
1-((1H-Imidazol-2-yl)methyl)guanidine (CAS: 776281-59-5) is a chemically synthesized guanidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for drug development, particularly in targeting enzymes and receptors involved in various pathological conditions. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential clinical applications.
The compound's structure, featuring an imidazole ring linked to a guanidine group, confers it with notable hydrogen-bonding capabilities and basicity, making it a promising candidate for interactions with biological macromolecules. Recent research has focused on its inhibitory effects on enzymes such as nitric oxide synthase (NOS) and arginase, which are implicated in inflammatory and cardiovascular diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-((1H-Imidazol-2-yl)methyl)guanidine exhibited potent inhibition of inducible NOS (iNOS), suggesting potential applications in treating chronic inflammation.
In addition to its enzyme inhibitory properties, 1-((1H-Imidazol-2-yl)methyl)guanidine has been investigated for its antimicrobial activity. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs displayed significant efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and interfere with essential metabolic pathways. These findings underscore its potential as a lead compound for developing novel antibiotics.
Another area of interest is the compound's role in cancer research. Preliminary in vitro studies have shown that 1-((1H-Imidazol-2-yl)methyl)guanidine derivatives can induce apoptosis in certain cancer cell lines by modulating the activity of key signaling pathways, such as the PI3K/Akt/mTOR axis. A 2022 publication in European Journal of Medicinal Chemistry highlighted the compound's ability to selectively target cancer cells while sparing normal cells, a property that could enhance its therapeutic index. Further investigations are underway to optimize its pharmacokinetic properties and evaluate its efficacy in animal models.
The synthesis of 1-((1H-Imidazol-2-yl)methyl)guanidine has also seen advancements, with recent protocols emphasizing greener and more efficient methodologies. A 2023 study in Organic Process Research & Development described a novel one-pot synthesis route that significantly improved yield and reduced environmental impact. This progress is critical for scaling up production and facilitating further preclinical and clinical studies.
In conclusion, 1-((1H-Imidazol-2-yl)methyl)guanidine (CAS: 776281-59-5) represents a promising scaffold in medicinal chemistry, with diverse applications ranging from anti-inflammatory and antimicrobial therapies to anticancer drug development. Continued research into its mechanism of action, structure-activity relationships, and clinical potential is warranted to fully exploit its therapeutic benefits. The compound's versatility and efficacy in preliminary studies position it as a valuable candidate for future drug discovery efforts.
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